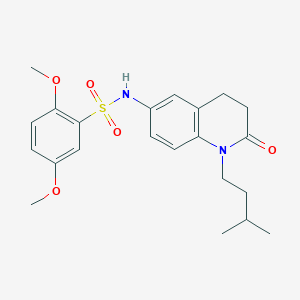

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-15(2)11-12-24-19-8-6-17(13-16(19)5-10-22(24)25)23-30(26,27)21-14-18(28-3)7-9-20(21)29-4/h6-9,13-15,23H,5,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGNTOOUBPIAPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound characterized by a complex structure that includes a tetrahydroquinoline core and a sulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, neuroprotective, and modulatory effects on cannabinoid receptors.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The sulfonamide moiety is particularly noteworthy for its established antibacterial properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 946325-60-6 |

Antibacterial Properties

The sulfonamide group in this compound suggests significant antibacterial activity . Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies have indicated that compounds with similar structures exhibit promising antibacterial effects against various pathogens.

Neuroprotective Effects

Research indicates that derivatives of tetrahydroquinolines can demonstrate neuroprotective properties , potentially beneficial in treating cognitive disorders. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis .

Modulation of Cannabinoid Receptors

This compound may also act as a modulator of cannabinoid receptors , influencing appetite regulation and metabolic processes. Such interactions could position it as a candidate for therapeutic applications in metabolic disorders.

Case Studies and Experimental Data

- Antiviral Activity : A study compared various tetrahydroquinoline derivatives for their antiviral activity against human coronaviruses. While this specific compound was not the primary focus, related structures showed significant antiviral potential .

- Neuroprotection : In vitro studies demonstrated that similar tetrahydroquinoline derivatives exhibited neuroprotective effects by reducing neuronal cell death in models of neurodegeneration.

- Antibacterial Efficacy : Compounds within the same class were tested against multi-drug resistant strains of bacteria, showing promising results in inhibiting bacterial growth.

Comparison with Similar Compounds

Key Observations :

- The sulfonamide linkage in the target compound may enhance hydrogen-bonding interactions with proteolytic enzymes compared to the amide bonds in QOD, ICD, and the dimethylbenzamide analog.

- The 2,5-dimethoxy substituents on the benzene ring could improve solubility relative to the 2,5-dimethyl group in the benzamide analog .

Mechanistic and Pharmacological Comparisons

QOD and ICD (FP-2/FP-3 Dual Inhibitors)

QOD and ICD are reported as dual inhibitors of falcipain-2 (FP-2) and falcipain-3 (FP-3), cysteine proteases critical for Plasmodium falciparum survival. However, their dual inhibition mechanism remains unresolved due to a lack of structural data . In contrast, the target compound’s sulfonamide group is structurally distinct from QOD’s oxamide and ICD’s carboxamide moieties, suggesting divergent binding modes. Molecular dynamics (MD) simulations could elucidate these differences, as computational methods have proven effective in studying dynamic interactions missed by static crystallographic data .

Dimethylbenzamide Analog

The dimethylbenzamide analog (CAS 941991-81-7) shares the tetrahydroquinoline core and isopentyl substitution with the target compound but lacks the sulfonamide group. No inhibitory data are available for this analog, highlighting a gap in comparative pharmacological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.